Enhanced Lipophilicity vs. Methoxymethyl Analog for Improved Membrane Interaction
The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 2.4) compared to its closest analog, 1-(bromomethyl)-1-(methoxymethyl)cyclobutane (XLogP3-AA = 2.0) [1][2]. This difference of 0.4 log units is substantial for biological systems, suggesting superior passive membrane permeability and a distinct pharmacokinetic profile for derived drug candidates. The increased lipophilicity arises directly from the replacement of a methyl ether with an ethyl ether in the alkoxymethyl side chain.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-(Bromomethyl)-1-(methoxymethyl)cyclobutane: 2.0 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm, as reported by PubChem. |
Why This Matters
This confirms a non-incremental change in lipophilicity, making the target compound the preferred choice for synthesizing analogs destined for cellular assays where passive permeability is a key design parameter.
- [1] PubChem. (2026). Compound Summary for CID 65007364, 1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 65007363, 1-(Bromomethyl)-1-(methoxymethyl)cyclobutane. National Center for Biotechnology Information. View Source
